molecular formula C15H20N2O4 B11166937 Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate

Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate

Cat. No.: B11166937
M. Wt: 292.33 g/mol
InChI Key: PNRQQAYVKXUWPZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is a complex organic compound that contains a variety of functional groups, including ester, amide, and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can be achieved through a multi-step process. One common method involves the reaction of 4-(2-methylpropanamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ester linkage. The resulting intermediate is then reacted with formamide to introduce the formamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of less toxic reagents and solvents is preferred to ensure environmental safety and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and alcohols.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate involves its interaction with various molecular targets. The ester and amide groups can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but lacks the amide and aromatic groups.

    N-phenylformamide: Contains the formamido group but lacks the ester and complex aromatic structure.

    4-(2-methylpropanamido)benzoic acid: Shares the amide and aromatic groups but lacks the ester linkage.

Uniqueness

Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 2-[[4-(2-methylpropanoylamino)benzoyl]amino]acetate

InChI

InChI=1S/C15H20N2O4/c1-4-21-13(18)9-16-15(20)11-5-7-12(8-6-11)17-14(19)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,20)(H,17,19)

InChI Key

PNRQQAYVKXUWPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

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